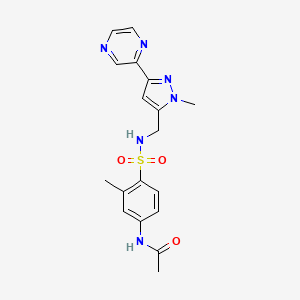
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-5-yl)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Aplicaciones Científicas De Investigación
Cardiotonic Activity
Compounds similar to the specified chemical have been studied for their cardiotonic activities. For example, derivatives of dihydropyridazinone have shown potent positive inotropic effects in dogs, indicating their potential in developing treatments for heart-related conditions (Robertson et al., 1986).
Structural Aspects and Inclusion Compounds
Research into the structural aspects of certain amide-containing isoquinoline derivatives has been conducted, revealing their ability to form gels and crystalline solids under different conditions. These findings could be instrumental in the development of new materials with specific fluorescent properties (Karmakar et al., 2007).
GABAA Receptor Interaction
Imidazo[1,5-a]quinoxaline amides and carbamates have been identified as compounds that bind with high affinity to the GABAA/benzodiazepine receptor. These findings could lead to the development of new therapeutic agents for neurological conditions (Tenbrink et al., 1994).
Synthetic Methodologies
Studies have also focused on developing synthetic methodologies for highly functionalized quinolin-2(1H)-ones and other heterocyclic compounds. These methods could provide valuable tools for synthesizing a wide range of biologically active compounds with potential pharmaceutical applications (Chen & Chuang, 2016).
Antitubercular Activity
Another area of application is the development of compounds with activity against Mycobacterium tuberculosis, including drug-resistant strains. This research is crucial in the fight against tuberculosis, highlighting the potential of 2-(quinolin-4-yloxy)acetamides as candidates for future drug development (Pissinate et al., 2016).
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(11-22-18(24)9-8-14(21-22)12-6-7-12)20-16-5-1-4-15-13(16)3-2-10-19-15/h1-5,8-10,12H,6-7,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPEVQSICKLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)


![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)


